molecular formula C15H23N3O12P2 B031509 DPNI-caged-GABA CAS No. 927866-58-8

DPNI-caged-GABA

Cat. No. B031509
CAS RN: 927866-58-8
M. Wt: 499.3 g/mol
InChI Key: QLCHBTSDKGMLRN-UHFFFAOYSA-N
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Description

DPNI-caged-GABA is a nitroindoline cage compound that activates GABAA receptors . It has similar photochemical properties to MNI-glutamate, including the same quantum yield (0.085), and is highly water soluble . It exhibits fast photorelease that is efficient at near-UV and 405 nm wavelengths .


Synthesis Analysis

The synthesis and photochemistry of photolabile derivatives of gamma-aminobutyric acid for chemical kinetic investigations of the gamma-aminobutyric acid receptor in the millisecond time region have been studied .


Molecular Structure Analysis

The molecular structure of DPNI-caged-GABA is C15H23N3O12P2 . The compound has a molecular weight of 499.3 .


Chemical Reactions Analysis

DPNI-caged-GABA exhibits fast photorelease that is efficient at near-UV and 405 nm wavelengths . This property is similar to MNI-glutamate .


Physical And Chemical Properties Analysis

DPNI-caged-GABA is a powder that is soluble to 2 mM in water with gentle warming . It should be stored at -20°C .

Scientific Research Applications

Neuroscience Research

DPNI-caged-GABA is a pivotal tool in neuroscience, particularly for studying synaptic function and neurotransmission. It allows for the precise control of GABA release in neuronal circuits, enabling researchers to investigate the role of GABAergic signaling in processes like learning, memory, and behavior modulation .

Optogenetics and Photopharmacology

In optogenetics, DPNI-caged-GABA can be used to manipulate neuronal activity with light. This compound is designed to rapidly release GABA upon light activation, which is essential for studies that require temporal precision to understand neuronal circuit dynamics .

Thermoregulation Studies

Research has shown that GABA plays a role in the regulation of body temperature. DPNI-caged-GABA can be used to study the effects of GABA release on preoptic neurons, which are known to influence thermoregulatory processes .

Pharmacological Research

As a caged compound, DPNI-caged-GABA is used in pharmacological studies to understand the distribution and properties of GABA receptors. It serves as a tool for silencing neurons in situ, which is crucial for mapping GABAergic networks and their pharmacological profiles .

Mechanism of Action

Target of Action

DPNI-caged-GABA primarily targets the GABA-A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. They are responsible for mediating the effects of gamma-aminobutyric acid (GABA), the chief inhibitory neurotransmitter in the mammalian brain .

Mode of Action

DPNI-caged-GABA is a nitroindoline-caged GABA . It has similar photochemical properties to MNI-glutamate, including the same quantum yield . It is highly water-soluble and exhibits fast photorelease that is efficient at near-UV and 405 nm wavelengths . Upon exposure to light, the ‘cage’ is rapidly cleaved, releasing the active GABA molecule . This released GABA can then interact with its target GABA-A receptors .

Biochemical Pathways

The released GABA interacts with GABA-A receptors, triggering a series of biochemical reactions. This interaction opens the ion channels, allowing the influx of chloride ions into the neuron . This influx leads to hyperpolarization of the neuron, making it less likely to fire an action potential . This process is a key part of the inhibitory neurotransmission in the brain .

Pharmacokinetics

It is known that the compound is highly water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s high water solubility and fast photorelease suggest that it may have good bioavailability .

Result of Action

The activation of GABA-A receptors by the released GABA results in inhibitory neurotransmission . This can lead to a decrease in neuronal excitability and a reduction in the firing of action potentials . Therefore, the overall effect of DPNI-caged-GABA is to modulate neuronal activity and contribute to the regulation of various physiological processes controlled by the nervous system .

Action Environment

The action of DPNI-caged-GABA can be influenced by various environmental factors. For instance, the efficiency of photorelease is dependent on the wavelength of light used . Furthermore, the compound’s stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other substances in the environment . It is noted that dpni-caged-gaba is stable in solution, with an estimated half-life of 98 days in the light .

properties

IUPAC Name

[2-[[1-(4-aminobutanoyl)-7-nitro-2,3-dihydroindol-4-yl]oxy]-3-phosphonooxypropyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O12P2/c16-6-1-2-14(19)17-7-5-11-13(4-3-12(15(11)17)18(20)21)30-10(8-28-31(22,23)24)9-29-32(25,26)27/h3-4,10H,1-2,5-9,16H2,(H2,22,23,24)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCHBTSDKGMLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C(C=CC(=C21)OC(COP(=O)(O)O)COP(=O)(O)O)[N+](=O)[O-])C(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DPNI-caged-GABA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DPNI-caged GABA allow for the investigation of GABA receptor kinetics and distribution?

A1: DPNI-caged GABA is a photosensitive compound where GABA, the primary inhibitory neurotransmitter in the brain, is rendered inactive by a chemical "cage" (DPNI). Upon exposure to light of a specific wavelength, the DPNI cage is cleaved, rapidly releasing GABA in its active form []. This light-triggered activation allows researchers to:

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